
4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide, also known as BBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBH is a hydrazone derivative that has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for research in areas such as cancer therapy, drug delivery, and material science.
Aplicaciones Científicas De Investigación
4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has also been investigated for its ability to induce apoptosis, a process that leads to programmed cell death, in cancer cells. Additionally, 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has been explored as a potential drug delivery system due to its ability to form nanoparticles that can encapsulate drugs and target specific cells.
Mecanismo De Acción
The mechanism of action of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival. 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is crucial for DNA replication and cell division. It has also been reported to inhibit the PI3K/Akt/mTOR pathway, which plays a critical role in cell growth and survival.
Biochemical and Physiological Effects:
4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and cell cycle arrest. 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has also been reported to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells. In animal studies, 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has been shown to exhibit low toxicity and to accumulate in tumor tissues, indicating its potential as a cancer therapy agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide is its ability to selectively target cancer cells while sparing normal cells, which reduces the risk of side effects. 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide also has a relatively low toxicity profile, making it a promising candidate for further development. However, 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has some limitations in lab experiments, such as its limited solubility in aqueous solutions and its instability under certain conditions. These issues can be addressed through modifications to the synthesis method and the use of appropriate solvents and stabilizing agents.
Direcciones Futuras
There are several future directions for research on 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide. One area of focus is the optimization of the synthesis method to improve the yield and purity of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide. Another direction is the investigation of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide as a drug delivery system, including the encapsulation of various drugs and the targeting of specific cells. Additionally, further studies are needed to elucidate the mechanism of action of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide and to identify potential targets for cancer therapy. Finally, the development of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide-based materials for various applications, such as sensors and catalysts, is another promising area of research.
Métodos De Síntesis
The synthesis of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide involves several steps, starting with the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride, leading to the formation of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide. The synthesis of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has been optimized through various modifications, including the use of different solvents, reaction conditions, and catalysts.
Propiedades
IUPAC Name |
4-bromo-N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Br2N2O4S/c1-3-24-16-14(18)8-11(9-15(16)23-2)10-19-20-25(21,22)13-6-4-12(17)5-7-13/h4-10,20H,3H2,1-2H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXNVWKOCJOIGD-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)
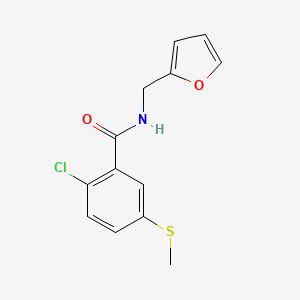
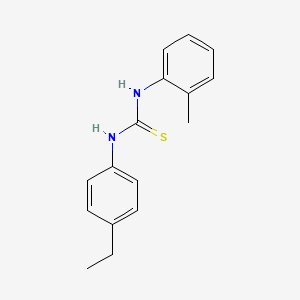
![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
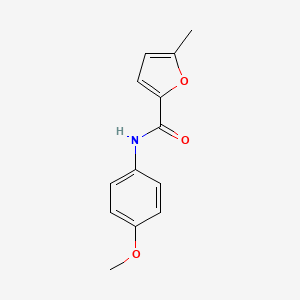
![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)
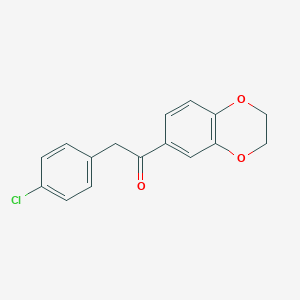
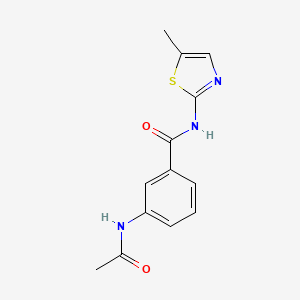

![3,4-dimethyl-1-(1-naphthyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5745298.png)